methyl 2-methyl-5-[4-(methylsulfanyl)phenyl]-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate methyl 2-methyl-5-[4-(methylsulfanyl)phenyl]-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14989804
InChI: InChI=1S/C22H20N2O3S/c1-12-17(22(26)27-2)19(18-15-6-4-5-7-16(15)24-21(18)25)20(23-12)13-8-10-14(28-3)11-9-13/h4-11,18,23H,1-3H3,(H,24,25)
SMILES:
Molecular Formula: C22H20N2O3S
Molecular Weight: 392.5 g/mol

methyl 2-methyl-5-[4-(methylsulfanyl)phenyl]-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate

CAS No.:

Cat. No.: VC14989804

Molecular Formula: C22H20N2O3S

Molecular Weight: 392.5 g/mol

* For research use only. Not for human or veterinary use.

methyl 2-methyl-5-[4-(methylsulfanyl)phenyl]-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate -

Specification

Molecular Formula C22H20N2O3S
Molecular Weight 392.5 g/mol
IUPAC Name methyl 2-methyl-5-(4-methylsulfanylphenyl)-4-(2-oxo-1,3-dihydroindol-3-yl)-1H-pyrrole-3-carboxylate
Standard InChI InChI=1S/C22H20N2O3S/c1-12-17(22(26)27-2)19(18-15-6-4-5-7-16(15)24-21(18)25)20(23-12)13-8-10-14(28-3)11-9-13/h4-11,18,23H,1-3H3,(H,24,25)
Standard InChI Key QCMUNRMEKALFNM-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=C(N1)C2=CC=C(C=C2)SC)C3C4=CC=CC=C4NC3=O)C(=O)OC

Introduction

Structural and Molecular Characteristics

Core Pyrrole Scaffold and Substituent Analysis

The compound features a 1H-pyrrole core substituted at positions 2, 3, 4, and 5. Key substituents include:

  • Position 2: A methyl group, enhancing steric bulk and influencing electronic properties .

  • Position 3: A carboxylate ester (methyl ester), common in prodrug formulations to improve bioavailability .

  • Position 4: A 2-oxo-2,3-dihydro-1H-indol-3-yl group, introducing a fused bicyclic system with potential hydrogen-bonding capabilities .

  • Position 5: A 4-(methylsulfanyl)phenyl group, contributing hydrophobic interactions and possible redox activity via the sulfur atom .

Table 1: Comparative Molecular Features of Analogous Pyrrole Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
Target CompoundC23H21N2O3S413.49*Indolyl, methylsulfanylphenyl, ester
Methyl 2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate C7H9NO3155.15Methyl, ester
FPL 64176 C23H23NO3361.44Benzoyl, phenylethyl

*Calculated based on substituent contributions.

Stereochemical and Conformational Considerations

The indol-3-yl group at position 4 introduces a chiral center at the 3-position of the indole moiety. Molecular modeling of related compounds suggests that the (R)-configuration may favor interactions with biological targets such as MmpL3 in Mycobacterium tuberculosis . The methylsulfanylphenyl group adopts a planar conformation due to conjugation with the aromatic ring, as observed in similar thioether-containing structures .

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be dissected into three key building blocks:

  • Pyrrole-3-carboxylate core: Synthesized via Paal-Knorr cyclization of γ-keto esters, as demonstrated for methyl 2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate .

  • 4-(Methylsulfanyl)phenyl group: Introduced via Suzuki-Miyaura coupling using a boronic acid derivative and a methylthio-protected aryl halide .

  • 2-Oxoindole moiety: Generated through Fischer indole synthesis or transition-metal-catalyzed C–H functionalization .

Stepwise Assembly

  • Core formation: Condensation of methyl acetoacetate with ammonium acetate yields the pyrrole ring .

  • C-5 functionalization: Palladium-catalyzed cross-coupling with 4-(methylsulfanyl)phenylboronic acid under Miyaura conditions (Pd(PPh3)4, K2CO3, DME/H2O) .

  • C-4 substitution: Ullmann-type coupling with 3-bromo-2-oxo-2,3-dihydro-1H-indole in the presence of CuI and 1,10-phenanthroline .

Table 2: Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)*
1NH4OAc, EtOH, reflux, 12 hr65–78
2Pd(PPh3)4, K2CO3, DME/H2O, 80°C, 6 hr45–60
3CuI, 1,10-phenanthroline, K3PO4, DMF, 110°C30–42

*Estimated from analogous reactions.

Physicochemical and Computational Properties

Calculated Physicochemical Parameters

  • LogP: 3.8 (Predicted using Crippen’s method, comparable to FPL 64176 ).

  • Hydrogen bond donors/acceptors: 2/4, suggesting moderate solubility in polar aprotic solvents .

  • Topological polar surface area (TPSA): 98 Ų, indicating potential blood-brain barrier permeability .

Spectroscopic Characteristics

  • IR (KBr): Expected peaks at 1745 cm⁻¹ (ester C=O), 1680 cm⁻¹ (pyrrole C=N), and 1250 cm⁻¹ (C–S stretch) .

  • 1H NMR (CDCl3):

    • δ 2.45 (s, 3H, SCH3)

    • δ 3.75 (s, 3H, COOCH3)

    • δ 6.8–7.6 (m, 8H, aromatic) .

Biological Activity and Mechanistic Insights

Antioxidant Properties

The methylsulfanyl group can undergo oxidation to sulfoxide/sulfone derivatives, scavenging reactive oxygen species. EC50 values for related compounds range from 12–35 μM in DPPH assays .

Challenges and Future Directions

Synthetic Optimization

  • Improve C-4 coupling efficiency via photoredox catalysis .

  • Explore biocatalytic routes for enantioselective indole incorporation.

Pharmacological Profiling

  • Assess in vitro microsomal stability (t1/2 > 60 min desirable) .

  • Evaluate selectivity over human kinases (e.g., PKCβ, IC50 > 10 μM) .

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